molecular formula C9H8Cl3NO4S B14491449 2,2,2-Trichloroethyl (benzenesulfonyl)carbamate CAS No. 63924-60-7

2,2,2-Trichloroethyl (benzenesulfonyl)carbamate

Cat. No.: B14491449
CAS No.: 63924-60-7
M. Wt: 332.6 g/mol
InChI Key: KELPHJBXNQRAAV-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl (benzenesulfonyl)carbamate is a chemical compound known for its unique structure and properties. It is composed of a trichloroethyl group, a benzenesulfonyl group, and a carbamate group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl (benzenesulfonyl)carbamate typically involves the reaction of 2,2,2-trichloroethanol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with carbamoyl chloride to form the final product. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the intermediates.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl (benzenesulfonyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the cleavage of the trichloroethyl group, resulting in the formation of simpler compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler carbamates.

Scientific Research Applications

2,2,2-Trichloroethyl (benzenesulfonyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the protection and deprotection of functional groups.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl (benzenesulfonyl)carbamate involves its interaction with specific molecular targets. The trichloroethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or proteins. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in biochemical studies and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloroethyl carbamate
  • 2,2,2-Trichloroethyl benzenesulfonate
  • 2,2,2-Trichloroethyl N-(2-chlorophenyl)carbamate

Uniqueness

2,2,2-Trichloroethyl (benzenesulfonyl)carbamate is unique due to its combination of a trichloroethyl group, a benzenesulfonyl group, and a carbamate group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile reagent in organic synthesis and biochemical research.

Properties

CAS No.

63924-60-7

Molecular Formula

C9H8Cl3NO4S

Molecular Weight

332.6 g/mol

IUPAC Name

2,2,2-trichloroethyl N-(benzenesulfonyl)carbamate

InChI

InChI=1S/C9H8Cl3NO4S/c10-9(11,12)6-17-8(14)13-18(15,16)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)

InChI Key

KELPHJBXNQRAAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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